molecular formula C12H8BrN3 B13994676 6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 1083196-35-3

6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B13994676
CAS No.: 1083196-35-3
M. Wt: 274.12 g/mol
InChI Key: CUBKIBKBIYMSPC-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the bromophenyl group at the 6-position enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 4-bromobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-a]pyrimidine derivatives: Various derivatives with different substituents at the 6-position.

Uniqueness

6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of the bromophenyl group, which enhances its chemical reactivity and potential biological activity compared to other imidazo[1,2-a]pyrimidine derivatives .

Properties

CAS No.

1083196-35-3

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-(4-bromophenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H8BrN3/c13-11-3-1-9(2-4-11)10-7-15-12-14-5-6-16(12)8-10/h1-8H

InChI Key

CUBKIBKBIYMSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C3N=C2)Br

Origin of Product

United States

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